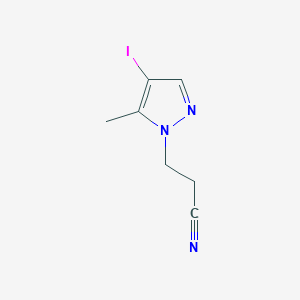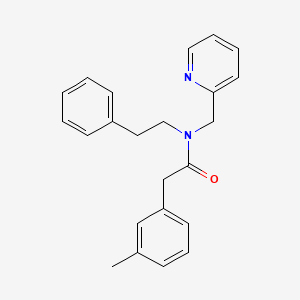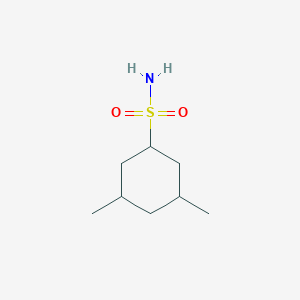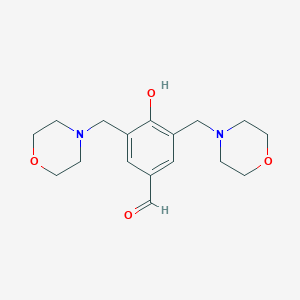
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19ClN4O3 and its molecular weight is 458.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Studies have focused on the chemical synthesis and characterization of compounds related to quinazoline-2,4(1H,3H)-diones, revealing insights into their structural and pharmacological properties. For example, research into the synthesis of various quinazoline derivatives has been reported, aiming to explore their potential biological activities. One study detailed the synthesis of quinazoline derivatives and their evaluation for cytotoxic activities, highlighting the significance of these compounds in developing new therapeutics (Maftei et al., 2013).
Biological Activity and Potential Therapeutic Applications
Research has also delved into the biological activities of quinazoline derivatives, with several studies highlighting their potential as anticancer agents. For instance, novel quinazolinone derivatives have been synthesized and evaluated for their anticancer properties, demonstrating significant cytotoxic activities against various cancer cell lines (Poorirani et al., 2018). Another study focused on the synthesis and cytotoxic evaluation of quinazolinone-1,3,4-oxadiazole conjugates, indicating the potential of these compounds in cancer treatment (Hassanzadeh et al., 2019).
Molecular Studies and Interaction Analyses
Molecular studies, including DFT, HSA binding, and docking analyses, have been conducted to understand the interaction mechanisms of quinazoline derivatives with biological targets. These studies provide insights into the molecular structure, electronic properties, and potential therapeutic applications of these compounds. For example, detailed spectroscopic studies and theoretical analyses have been performed on specific quinazoline derivatives to investigate their binding interactions with human serum albumin, offering clues to their biological activities and therapeutic potential (Murugesan et al., 2021).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione with 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol in the presence of a suitable catalyst.", "Starting Materials": [ "3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione", "3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol", "Suitable catalyst" ], "Reaction": [ "To a solution of 3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione in a suitable solvent, add a catalytic amount of the suitable catalyst.", "To this solution, add 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol and stir the reaction mixture at a suitable temperature for a suitable time.", "After completion of the reaction, the product can be isolated by standard workup procedures such as filtration, washing, and drying." ] } | |
Numéro CAS |
1358924-52-3 |
Formule moléculaire |
C25H19ClN4O3 |
Poids moléculaire |
458.9 |
Nom IUPAC |
1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3,5-dimethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O3/c1-15-11-16(2)13-17(12-15)30-24(31)19-8-4-6-10-21(19)29(25(30)32)14-22-27-23(28-33-22)18-7-3-5-9-20(18)26/h3-13H,14H2,1-2H3 |
Clé InChI |
FKCJRHPPPBAKAL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5Cl)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2536322.png)
![4-butyl-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}cyclohexane-1-carboxamide](/img/structure/B2536325.png)
![{[2,4,6-Tris(methylethyl)phenyl]sulfonyl}piperidine](/img/structure/B2536327.png)



![5-[2-(2,3-Dimethylphenyl)diazenyl]-4-(4-methylphenyl)-2-(4-pyridinyl)pyrimidine](/img/structure/B2536332.png)
![4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one](/img/structure/B2536335.png)
![Dibenzo[b,f][1,4]oxazepin-11-amine](/img/structure/B2536336.png)
![N-(4-ethylphenyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2536338.png)


